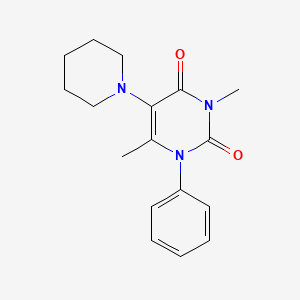

2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)-

Description

Structural Representations

- SMILES Notation : While not explicitly provided in the sources, the SMILES string can be inferred as

CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N3CCCCC3, representing the pyrimidine ring, substituents, and piperidine moiety. - InChI Key : Derived from the IUPAC name, the InChIKey facilitates database searches and structural comparisons.

A tabular summary of key identifiers is provided below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁N₃O₂ |

| Molecular Weight | 299.37 g/mol |

| CAS Registry Number | 23495-52-5 |

| DSSTox Substance ID | DTXSID20185868 |

| Beilstein Registry Number | BRN 0758201 |

Properties

CAS No. |

32049-92-6 |

|---|---|

Molecular Formula |

C17H21N3O2 |

Molecular Weight |

299.37 g/mol |

IUPAC Name |

3,6-dimethyl-1-phenyl-5-piperidin-1-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H21N3O2/c1-13-15(19-11-7-4-8-12-19)16(21)18(2)17(22)20(13)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |

InChI Key |

XOBQBTNYYXPLGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-1-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines, piperidine, and pyrimidine precursors.

Condensation Reaction: The aniline derivative undergoes a condensation reaction with a pyrimidine precursor under acidic or basic conditions to form the pyrimidine ring.

Substitution Reaction: The piperidine moiety is introduced through a substitution reaction, often using a suitable leaving group and a base.

Methylation: The final step involves the methylation of the pyrimidine ring to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-1-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H21N3O2

- Molecular Weight : 299.37 g/mol

- CAS Number : 32049-92-6

The compound features a pyrimidinedione core structure, which is known for its versatility in medicinal chemistry.

Biological Activities

Research indicates that 2,4(1H,3H)-Pyrimidinedione derivatives exhibit a range of biological activities:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies have demonstrated that modifications to the piperidine moiety can enhance potency against specific cancer types .

- Antidepressant Effects : The compound has been investigated for its potential as an antidepressant. Its interaction with neurotransmitter systems suggests it may help alleviate symptoms of depression by modulating serotonin receptors .

Table 1: Summary of Therapeutic Applications

| Application | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antidepressant | Modulation of serotonin receptors | |

| Antimicrobial | Activity against specific bacterial strains |

Case Studies

-

Anticancer Research :

A study focused on the synthesis of various derivatives of 2,4(1H,3H)-Pyrimidinedione showed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents significantly enhanced anticancer activity . -

Neuropharmacology :

Another research project investigated the antidepressant properties of this compound. It was found that certain derivatives exhibited selective antagonistic effects on serotonin receptors, leading to improved mood-related behaviors in animal models . -

Antimicrobial Studies :

The compound's efficacy against various bacterial strains was evaluated in vitro. Results indicated that some derivatives possess significant antimicrobial properties, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3,6-dimethyl-1-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Activity

Herbicidal Derivatives: Bromacil vs. Terbacil

- Bromacil (5-bromo, 6-methyl, 3-(1-methylpropyl)): Bromine enhances electrophilic reactivity, contributing to herbicidal action by disrupting plant enzyme systems .

- Terbacil (5-chloro, 3-tert-butyl): Chlorine and bulky tert-butyl group improve soil persistence and target specificity .

- Comparison with Target Compound : The target’s 5-piperidinyl group lacks halogen atoms, suggesting different mechanisms (e.g., enzyme inhibition vs. nucleic acid mimicry).

Nucleoside Analogs: FMAU and Carbathymidine

- FMAU: Fluorinated arabinofuranosyl sugar enhances metabolic stability and antiviral activity .

- Target Compound : Lacks a sugar moiety but shares the 5-substituted pyrimidinedione core, possibly favoring enzyme binding over nucleic acid interactions.

Amino and Piperidinyl Modifications

Physicochemical Properties

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)- is a pyrimidine derivative with significant potential in various therapeutic applications. Pyrimidines are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article explores the biological activity of this specific compound through literature review, case studies, and experimental findings.

- Molecular Formula : C17H21N3O2

- Molecular Weight : 299.37 g/mol

- CAS Number : 208361

Biological Activity Overview

Pyrimidine derivatives have been extensively studied for their pharmacological properties. This particular compound has shown promising results in several biological assays:

Anticancer Activity

Research indicates that pyrimidine derivatives can inhibit key enzymes involved in DNA biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), making them effective in cancer treatment. A study highlighted that compounds similar to 2,4(1H,3H)-Pyrimidinedione exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.01 to 0.12 µM depending on the specific derivative tested .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.09 |

| Compound B | A549 | 0.03 |

| Compound C | Colo-205 | 0.01 |

| Compound D | A2780 | 0.12 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) observed at concentrations as low as 200 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 200 |

| Klebsiella pneumoniae | Not tested |

Anti-inflammatory Effects

Pyrimidine derivatives have shown potential in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1/COX-2). Compounds structurally related to this pyrimidinedione have demonstrated IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .

Case Studies

- Cytotoxicity Study : In a study involving HepG2 liver cancer cells, a series of pyrimidine derivatives were synthesized and tested. The compound exhibited significant cytotoxicity with an IC50 value of approximately 65% at a concentration of 250 μM after 72 hours of treatment .

- Antimicrobial Evaluation : Another study synthesized various pyrimidine derivatives and tested them against seven microbial strains. The results indicated that the synthesized compounds displayed enhanced biological action against both Gram-positive and Gram-negative bacteria at higher concentrations .

- In Vivo Anti-inflammatory Study : Pyrimidine derivatives were assessed in animal models for their anti-inflammatory effects using carrageenan-induced paw edema tests. The results showed significant reduction in inflammation compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.